molecular formula C9H6O2 B160928 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid CAS No. 131384-94-6

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid

Katalognummer B160928
CAS-Nummer: 131384-94-6
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: AASGLWBTIQEPOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as norbornadiene dicarboxylic acid or NBDA. This compound has a unique structure that makes it an attractive candidate for various research applications.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid has shown potential applications in various scientific research fields. It has been used in the development of new materials, such as polymers and composites. Its unique structure allows it to be incorporated into these materials, which can enhance their properties. Additionally, NBDA has been used in the development of new catalysts for chemical reactions. It has also been studied for its potential use in the field of molecular electronics.

Wirkmechanismus

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is not fully understood. However, it is believed that its unique structure allows it to interact with other molecules in a specific way. This interaction can lead to changes in the properties of the molecules, such as their reactivity or stability.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. However, it has been shown to have low toxicity levels, which makes it a safe candidate for scientific research. It has also been studied for its potential use as a drug delivery system due to its ability to interact with other molecules.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid in lab experiments is its unique structure. This allows it to be incorporated into various materials and used in the development of new catalysts. Additionally, its low toxicity levels make it a safe candidate for scientific research. However, one limitation of using NBDA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. One potential area of research is the development of new materials using NBDA. Its unique structure allows it to enhance the properties of materials, which can lead to the development of new and improved products. Additionally, further research can be done on the potential use of NBDA in the field of molecular electronics. Its ability to interact with other molecules in a specific way makes it an attractive candidate for this field of research. Finally, more research can be done on the mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid to better understand its interactions with other molecules and how it can be used in various scientific research applications.
Conclusion:
In conclusion, Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has low toxicity levels, making it a safe candidate for scientific research. Further research on this compound can lead to the development of new materials, catalysts, and drug delivery systems. Overall, NBDA has the potential to make significant contributions to the field of scientific research.

Synthesemethoden

The synthesis method of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid involves the reaction of norbornadiene with maleic anhydride. The reaction results in the formation of NBDA as a white solid. The synthesis process is relatively simple and can be performed in a laboratory setting.

Eigenschaften

CAS-Nummer

131384-94-6

Produktname

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid

Molekularformel

C9H6O2

Molekulargewicht

146.14 g/mol

IUPAC-Name

bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid

InChI

InChI=1S/C9H6O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H,(H,10,11)

InChI-Schlüssel

AASGLWBTIQEPOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C2C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=C2C(=O)O

Synonyme

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.